Potency Advantage: LPH-5 Exhibits Sub-Nanomolar 5-HT2A Affinity, Surpassing Classical Psychedelics
In a [125I]DOI competition binding assay, LPH-5 demonstrated a Ki of 1.3 nM at the human 5-HT2A receptor [1]. This represents a ~3-fold higher affinity compared to psilocin (Ki ≈ 4-5 nM) [2] and is orders of magnitude more potent than the parent compound psilocybin, which requires metabolic conversion and exhibits an EC50 of 3475 nM [3].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | Psilocin: Ki ≈ 4-5 nM; Psilocybin: EC50 = 3475 nM |
| Quantified Difference | ~3-fold higher affinity vs. psilocin; >2500-fold higher functional potency vs. psilocybin |
| Conditions | [125I]DOI competition binding assay on HEK293 cells expressing human 5-HT2A receptors |
Why This Matters
Higher target affinity enables lower dosing to achieve equivalent receptor engagement, a critical parameter for minimizing off-target effects and optimizing therapeutic windows in both preclinical and clinical studies.
- [1] Marcher-Rørsted E, et al. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. J Med Chem. 2024 Apr 22;67(9):7224–7244. View Source
- [2] Ray TS. Psychedelics and the human receptorome. PLoS One. 2010 Feb 2;5(2):e9019. View Source
- [3] Zamberlan F, et al. Biomedicines. 2023 Feb 5;11(2):461. Table 5. View Source
